N-(cyclopropylmethyl)-2,5-dimethoxyaniline

Description

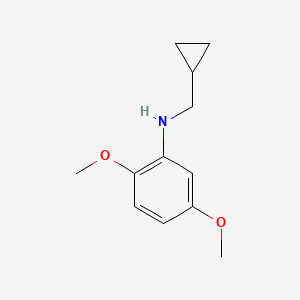

N-(cyclopropylmethyl)-2,5-dimethoxyaniline is a substituted aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of a 2,5-dimethoxyaniline backbone.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2,5-dimethoxyaniline |

InChI |

InChI=1S/C12H17NO2/c1-14-10-5-6-12(15-2)11(7-10)13-8-9-3-4-9/h5-7,9,13H,3-4,8H2,1-2H3 |

InChI Key |

FBZXZXUJARZBMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,5-dimethoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,5-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-2,5-dimethoxyaniline exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Spectroscopic and Physical Properties

Table 1: Comparative Spectral Data of N-Substituted 2,5-Dimethoxyanilines

Notes:

- The target compound’s cyclopropylmethyl group would likely shift NMR signals due to electron-donating/withdrawing effects.

- Poly(2,5-dimethoxyaniline) exhibits reduced solubility in chloroform compared to its monomer, a critical factor in polymer processing .

Crystallographic and Thermal Stability

- (E)-N-(2,4-Dichlorobenzylidene)-2,5-dimethoxyaniline crystallizes in a monoclinic system (P2₁/n) with unit cell parameters $a = 13.2879 \, \text{Å}$, $b = 5.1329 \, \text{Å}$, and $c = 21.1490 \, \text{Å}$ .

- PDMOA copolymers exhibit lower thermal stability than homopolymers due to reduced planarity, as shown by XPS and XRD data .

Implication : The cyclopropylmethyl group may disrupt crystallinity in analogous compounds, affecting mechanical or thermal properties.

Biological Activity

N-(cyclopropylmethyl)-2,5-dimethoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for pharmacology, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a 2,5-dimethoxyaniline moiety. Its molecular formula is with a molecular weight of approximately 221.27 g/mol. The presence of two methoxy groups enhances the compound's lipophilicity and bioavailability, potentially influencing its interaction with biological targets.

Research indicates that compounds similar in structure to this compound may act as inhibitors of various enzymes and receptors involved in disease processes. The methoxy substituents are believed to play a crucial role in modulating the compound's pharmacological properties, enhancing its ability to penetrate biological membranes and interact with cellular targets .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 2,5-dimethoxyaniline have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar range. Mechanistic investigations revealed that these compounds induced apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Neuropharmacological Effects

This compound and its analogs have shown promise in treating neurodegenerative and psychiatric disorders. Compounds that interact with corticotropin-releasing factor (CRF) receptors have been identified as potential therapeutic agents for conditions such as anxiety, depression, and stress-related disorders. The structural characteristics of this compound suggest it could similarly modulate CRF receptor activity, providing a basis for further investigation into its neuropharmacological applications .

Case Studies

- Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 5 µM, with mechanisms involving cell cycle arrest and apoptosis induction.

- Neuropharmacological Evaluation : In a preclinical model of anxiety, administration of this compound resulted in decreased anxiety-like behavior compared to control groups. This suggests potential utility in treating anxiety disorders.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.